molecular formula C12H12N2O3 B7678721 N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide

N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide

Cat. No.: B7678721
M. Wt: 232.23 g/mol
InChI Key: FHOGQKIVTUHOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyridine-fused furan derivative that has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. Studies have suggested that the compound may help to reduce inflammation, inhibit tumor growth, and prevent the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide in lab experiments is its potential to yield promising results in drug development. However, one of the main limitations is that the compound is still in the early stages of research, and more studies are needed to fully understand its potential applications.

Future Directions

There are many potential future directions for research on N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide. One area of research could focus on the development of new drugs for the treatment of various diseases, such as cancer and viral infections. Another area of research could focus on the development of new synthetic methods for the compound, which could help to improve its efficacy and reduce its cost. Additionally, more studies are needed to fully understand the mechanism of action of the compound, which could help to identify new targets for drug development.

Synthesis Methods

N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide can be synthesized using a multistep process. The first step involves the synthesis of 3-methylfuran-2-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-aminomethylpyridine-2-carboxamide to yield the final product.

Scientific Research Applications

N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-5-6-17-11(8)12(16)14-10-4-2-3-9(7-15)13-10/h2-6,15H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGQKIVTUHOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.